what is the chemical structure of octyl disulfone
what is the chemical structure of octyl disulfone
An In-depth Technical Guide to Dioctyl Disulfone
Prepared by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of dioctyl disulfone, a long-chain aliphatic organosulfur compound. While specific experimental data for this molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from authoritative chemical databases and extrapolates from established principles of organic chemistry and the known behavior of related alkyl sulfones and disulfones. The document elucidates the precise chemical structure of dioctyl disulfone, differentiating it from the similarly named dioctyl disulfide. It further proposes plausible synthetic pathways, details expected physicochemical and spectroscopic characteristics, and discusses potential applications in research and development, particularly within the pharmaceutical and materials science sectors. This guide is intended to serve as a foundational resource for scientists interested in the properties and potential utility of this and similar long-chain organosulfur compounds.
Introduction: Defining Dioctyl Disulfone
Dioctyl disulfone, systematically named 1-octylsulfonylsulfonyloctane, is an organic compound featuring two octyl (C8H17) chains linked by a disulfone functional group (-SO₂-SO₂-).[1] It is crucial to distinguish this molecule from its less oxidized analogue, dioctyl disulfide (-S-S-), as the presence of four oxygen atoms in the disulfone bridge dramatically alters the chemical and physical properties of the molecule.
The sulfone group is a common motif in medicinal chemistry, often imparting metabolic stability and specific binding properties to drug candidates.[2] The disulfone linkage, while less common, presents unique chemical characteristics that are beginning to be explored.
Structural Elucidation and Comparison
The key difference between dioctyl disulfone and dioctyl disulfide lies in the oxidation state of the sulfur atoms. In a disulfide, each sulfur atom has an oxidation state of -1. In a disulfone, the sulfur atoms are in a much higher oxidation state, leading to a more polar and sterically hindered linkage.
Caption: Chemical structures of dioctyl disulfone and dioctyl disulfide.
Synthesis and Mechanistic Considerations
Proposed Synthetic Protocol: Oxidation of Dioctyl Disulfide
A common method for the synthesis of sulfones is the oxidation of sulfides. By analogy, dioctyl disulfone could be synthesized from dioctyl disulfide using a strong oxidizing agent.
Experimental Protocol:
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Dissolution: Dissolve dioctyl disulfide in a suitable organic solvent that is resistant to oxidation, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
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Oxidation: Cool the solution in an ice bath and add a strong oxidizing agent, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst, in a stoichiometric excess (at least 4 equivalents). The addition should be slow and controlled to manage the exothermic reaction.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.
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Workup: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium sulfite solution.
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Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Caption: Proposed workflow for the synthesis of dioctyl disulfone.
Physicochemical Properties and Characterization
The physicochemical properties of dioctyl disulfone are largely dictated by its long, nonpolar alkyl chains and the highly polar disulfone core.
Tabulated Properties
| Property | Value | Source |
| IUPAC Name | 1-octylsulfonylsulfonyloctane | PubChem[1] |
| Molecular Formula | C₁₆H₃₄O₄S₂ | PubChem[1] |
| Molecular Weight | 354.6 g/mol | PubChem[1] |
| CAS Number | 13603-70-8 | PubChem[1] |
| Predicted XLogP3 | 6.4 | PubChem[3] |
| Predicted Boiling Point | ~550-600 °C | Estimated |
| Predicted Solubility | Insoluble in water; soluble in nonpolar organic solvents. | Inferred[4] |
| Appearance | Expected to be a waxy solid or viscous oil at room temperature. | Inferred |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the terminal methyl (CH₃) protons would appear at approximately 0.9 ppm. A series of multiplets for the internal methylene (CH₂) groups of the octyl chains would be observed between 1.2 and 1.8 ppm. The methylene group alpha to the sulfonyl group (-CH₂-SO₂) would be deshielded and appear further downfield, likely around 3.0-3.3 ppm.
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¹³C NMR : The carbon spectrum would show a signal for the terminal methyl carbon around 14 ppm. A cluster of signals for the internal methylene carbons would be present between 22 and 32 ppm. The carbon alpha to the sulfonyl group would be significantly downfield, expected in the range of 50-60 ppm.
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of dioctyl disulfone would be the strong, characteristic absorption bands of the S=O stretching vibrations. These are typically observed in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[1][5]
Reactivity and Chemical Behavior
The reactivity of alkyl α-disulfones has been a subject of academic study.[5] The disulfone bridge is a key feature, and its stability and reactivity are of interest. The S-S bond in the disulfone is flanked by highly electronegative oxygen atoms, making it susceptible to nucleophilic attack. The molecule may also undergo thermal decomposition, though likely at elevated temperatures.[5]
Potential Applications in Research and Drug Development
While specific applications for dioctyl disulfone are not established, the broader class of organosulfur compounds has significant utility in pharmacology and materials science.[2][6][7]
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Drug Development : Organosulfur compounds are integral to numerous therapeutic agents.[6][8] The incorporation of sulfur can enhance metabolic stability, lipophilicity, and receptor affinity.[2] Long-chain alkyl groups can promote membrane association. Dioctyl disulfone could serve as a scaffold or intermediate in the synthesis of novel bioactive molecules. Organosulfur-based polymers are also being explored for drug delivery systems.[9]
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Materials Science : The combination of long alkyl chains and a polar head group gives dioctyl disulfone amphiphilic character, suggesting potential applications as a surfactant or in the formation of self-assembled monolayers. The properties of long-chain alkylnaphthalene sulfonates as surfactants have been studied, and similar behavior could be expected.[10]
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Synthetic Chemistry : The disulfone group can participate in various chemical transformations, making dioctyl disulfone a potential building block in organic synthesis.
Safety and Handling
No specific toxicity data for dioctyl disulfone is available. However, based on general laboratory safety protocols for handling novel chemical substances and data for related compounds like dioctyl sulfosuccinate sodium salt, the following precautions are recommended.[11][12][13]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing and reducing agents.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Dioctyl disulfone is a structurally interesting organosulfur compound whose properties and applications are yet to be fully explored. This guide has provided a foundational understanding of its chemical nature, plausible synthesis, and expected characteristics based on established chemical principles and data from related molecules. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various scientific and industrial domains. The rich chemistry of organosulfur compounds suggests that dioctyl disulfone and its analogues could be valuable additions to the chemist's toolbox.
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ResearchGate. (n.d.). Synthesis and study of the surface properties of long-chain alkylnaphthalene sulfonates. Retrieved February 9, 2026, from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dioctyl sulfosuccinate sodium solution. Retrieved February 9, 2026, from [Link]
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